1-(5-O-(Dimethoxytrityl)-beta-D-2-deoxyribofuranosyl)-3-nitropyrrole
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Overview
Description
1-(5-O-(Dimethoxytrityl)-beta-D-2-deoxyribofuranosyl)-3-nitropyrrole is a synthetic compound primarily used in the field of nucleic acid chemistry. It features a dimethoxytrityl (DMT) protecting group, which is commonly employed to protect the 5’-hydroxy group in nucleosides during oligonucleotide synthesis. This compound is significant for its role in facilitating the synthesis of modified nucleotides and oligonucleotides, which are essential in various biological and medical research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(5-O-(Dimethoxytrityl)-beta-D-2-deoxyribofuranosyl)-3-nitropyrrole typically involves the following steps:
Protection of the Hydroxyl Group: The 5’-hydroxy group of beta-D-2-deoxyribofuranose is protected using dimethoxytrityl chloride in the presence of a base such as pyridine. This reaction forms the 5’-O-(dimethoxytrityl)-beta-D-2-deoxyribofuranose intermediate.
Glycosylation: The protected sugar is then glycosylated with 3-nitropyrrole using a suitable glycosyl donor and catalyst, such as trimethylsilyl trifluoromethanesulfonate (TMSOTf), to yield the final compound.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Batch Processing: Utilizing large reactors to carry out the protection and glycosylation reactions.
Purification: Employing techniques such as column chromatography and recrystallization to purify the final product.
Quality Control: Ensuring the purity and consistency of the compound through rigorous quality control measures, including NMR and HPLC analysis.
Chemical Reactions Analysis
Types of Reactions: 1-(5-O-(Dimethoxytrityl)-beta-D-2-deoxyribofuranosyl)-3-nitropyrrole undergoes several types of chemical reactions:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The dimethoxytrityl group can be removed under acidic conditions, such as treatment with dichloroacetic acid, to yield the free hydroxyl group.
Common Reagents and Conditions:
Oxidation: Hydrogen gas, palladium on carbon.
Substitution: Dichloroacetic acid, toluene or dichloromethane as solvents.
Major Products Formed:
Reduction: 1-(5-O-(Dimethoxytrityl)-beta-D-2-deoxyribofuranosyl)-3-aminopyrrole.
Substitution: 1-(beta-D-2-deoxyribofuranosyl)-3-nitropyrrole.
Scientific Research Applications
1-(5-O-(Dimethoxytrityl)-beta-D-2-deoxyribofuranosyl)-3-nitropyrrole has several scientific research applications:
Chemistry: Used in the synthesis of modified nucleotides and oligonucleotides for studying DNA and RNA interactions.
Biology: Facilitates the creation of probes and primers for PCR and sequencing technologies.
Medicine: Plays a role in the development of antisense oligonucleotides and siRNA for gene silencing and therapeutic applications.
Industry: Utilized in the production of diagnostic kits and molecular biology reagents.
Mechanism of Action
The mechanism of action of 1-(5-O-(Dimethoxytrityl)-beta-D-2-deoxyribofuranosyl)-3-nitropyrrole involves its role as a protected nucleotide analog. The dimethoxytrityl group protects the hydroxyl group during oligonucleotide synthesis, preventing unwanted side reactions. Upon removal of the protecting group, the free hydroxyl group can participate in further coupling reactions, allowing the synthesis of longer oligonucleotide chains. The nitro group can be reduced to an amino group, enabling further functionalization and modification of the nucleotide.
Comparison with Similar Compounds
1-(5-O-(Dimethoxytrityl)-beta-D-2-deoxyribofuranosyl)-3-aminopyrrole: Similar structure but with an amino group instead of a nitro group.
5’-O-(Dimethoxytrityl)-2’-deoxythymidine: Another nucleotide analog with a thymine base instead of a pyrrole ring.
Uniqueness: 1-(5-O-(Dimethoxytrityl)-beta-D-2-deoxyribofuranosyl)-3-nitropyrrole is unique due to its combination of a nitropyrrole base and a dimethoxytrityl-protected deoxyribose sugar. This structure allows for specific applications in nucleotide synthesis and modification, making it a valuable tool in molecular biology and medicinal chemistry.
Properties
IUPAC Name |
(2R,3S,5R)-2-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-5-(3-nitropyrrol-1-yl)oxolan-3-ol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H30N2O7/c1-36-25-12-8-22(9-13-25)30(21-6-4-3-5-7-21,23-10-14-26(37-2)15-11-23)38-20-28-27(33)18-29(39-28)31-17-16-24(19-31)32(34)35/h3-17,19,27-29,33H,18,20H2,1-2H3/t27-,28+,29+/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FKBBZTYITRNLKB-ZGIBFIJWSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=C(C=C3)OC)OCC4C(CC(O4)N5C=CC(=C5)[N+](=O)[O-])O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=C(C=C3)OC)OC[C@@H]4[C@H](C[C@@H](O4)N5C=CC(=C5)[N+](=O)[O-])O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H30N2O7 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
530.6 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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